molecular formula C15H12N4O4S B13994062 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid CAS No. 6939-77-1

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid

Katalognummer: B13994062
CAS-Nummer: 6939-77-1
Molekulargewicht: 344.3 g/mol
InChI-Schlüssel: FKYBQDDRDKWCFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is a complex organic compound featuring a carboxyphenyl group linked to an iminocarbamothioyl group and a hydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbamoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
  • 2-[(2-Carboxyphenyl)amino]-benzoic acid
  • 2-[(2-Carboxyphenyl)azo]-benzoic acid

Uniqueness

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the iminocarbamothioyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

6939-77-1

Molekularformel

C15H12N4O4S

Molekulargewicht

344.3 g/mol

IUPAC-Name

2-[2-[(2-carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C15H12N4O4S/c20-13(21)9-5-1-3-7-11(9)16-18-15(24)19-17-12-8-4-2-6-10(12)14(22)23/h1-8,16H,(H,18,24)(H,20,21)(H,22,23)

InChI-Schlüssel

FKYBQDDRDKWCFC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=S)N=NC2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.